molecular formula C13H18BN3O2 B6235444 1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine CAS No. 1471262-12-0

1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine

Cat. No. B6235444
CAS RN: 1471262-12-0
M. Wt: 259.1
InChI Key:
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Description

The compound is a pyrazolo[4,3-b]pyridine derivative with a tetramethyl-1,3,2-dioxaborolan-2-yl group . Pyrazolo[4,3-b]pyridine is a heterocyclic compound, and the tetramethyl-1,3,2-dioxaborolan-2-yl group is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through substitution reactions . The tetramethyl-1,3,2-dioxaborolan-2-yl group can be introduced through a boronic acid pinacol ester .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as FTIR, NMR spectroscopy, and MS . Crystallographic data could be obtained through single crystal X-ray diffraction .


Chemical Reactions Analysis

The tetramethyl-1,3,2-dioxaborolan-2-yl group in the compound can participate in various transformation processes, making it an important intermediate in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be similar to those of other pyrazolo[4,3-b]pyridine derivatives and compounds with a tetramethyl-1,3,2-dioxaborolan-2-yl group .

Safety and Hazards

As with all chemicals, proper safety precautions should be taken when handling this compound. It’s important to avoid contact with skin and eyes, and to avoid inhaling the compound .

Future Directions

The future directions for this compound would likely depend on its intended use. Given its potential as an intermediate in organic synthesis, it could be used in the development of new pharmaceuticals or other chemical products .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine involves the reaction of 1-methyl-1H-pyrazolo[4,3-b]pyridine with tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.", "Starting Materials": [ "1-methyl-1H-pyrazolo[4,3-b]pyridine", "tetramethyl-1,3,2-dioxaborolane", "palladium catalyst" ], "Reaction": [ "Add 1-methyl-1H-pyrazolo[4,3-b]pyridine and tetramethyl-1,3,2-dioxaborolane to a reaction flask", "Add the palladium catalyst to the reaction flask", "Heat the reaction mixture to a temperature of 80-100°C", "Stir the reaction mixture for 12-24 hours", "Cool the reaction mixture to room temperature", "Filter the reaction mixture to remove any solids", "Purify the product by column chromatography" ] }

CAS RN

1471262-12-0

Product Name

1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine

Molecular Formula

C13H18BN3O2

Molecular Weight

259.1

Purity

95

Origin of Product

United States

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